molecular formula C17H27NO2 B15094928 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B15094928
M. Wt: 277.4 g/mol
InChI Key: LVNFKWOEAAOEKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . This propanolol derivative features a specific phenoxy and piperidinyl structure, which is of significant interest in chemical and pharmaceutical research. Structurally related compounds, such as those with piperidine rings substituted on propan-2-ol, have been identified in crystallography studies for their specific molecular conformations and potential intermolecular interactions . Furthermore, closely related chemical structures have been investigated in patent literature for their application in novel fungicidal compositions, indicating a potential research value in the field of agrochemical development . This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C17H27NO2/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3

InChI Key

LVNFKWOEAAOEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of ZERENEX ZXG000495 involves multiple steps, including the use of heterocyclic building blocks and boronic acids. The synthetic routes typically involve:

Industrial production methods for ZERENEX ZXG000495 are optimized for scalability and cost-effectiveness. These methods include the use of automated synthesis platforms and high-throughput screening techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

ZERENEX ZXG000495 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

ZERENEX ZXG000495 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays to study enzyme activity and protein interactions.

    Medicine: ZERENEX ZXG000495 is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: It is employed in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of ZERENEX ZXG000495 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Phenoxy Group) Piperidine/Piperazine Substituents Pharmacological Activity Key References
Target Compound: 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol 2,4-Dimethylphenoxy 2-Methylpiperidine Inferred β-adrenergic modulation
HBK14 () 2,6-Dimethylphenoxy 2-Methoxyphenylpiperazine Adrenergic/serotonergic activity
(2R,S)-1-(Isopropylamino)-3-(3,5-dimethylphenoxy)propan-2-ol () 3,5-Dimethylphenoxy Isopropylamino (non-cyclic amine) β-Sympatholytic agent
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol () Naphthyloxy 2-Methoxyphenylpiperazine β-Blocker (Avishot®)
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol () 2,4-Dimethylphenoxy 3,5-Dimethylpiperidine Undisclosed (structural analog)

Key Differences and Implications

Phenoxy Substituent Variations: The 2,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to the 3,5-dimethylphenoxy group in ’s β-sympatholytic agent. This substitution may alter membrane penetration and metabolic stability .

Amine Substituents: The 2-methylpiperidine in the target compound provides a constrained cyclic amine, contrasting with the linear isopropylamino group in ’s β-sympatholytic agent. Cyclic amines often improve receptor binding selectivity due to reduced conformational flexibility . Piperazine-containing analogs (e.g., ) exhibit β-blocker activity (e.g., Avishot®), whereas piperidine derivatives may target different receptor subtypes or exhibit varied pharmacokinetics .

Pharmacological Activity: The β-sympatholytic agent in demonstrates triple iodination for enhanced radiocontrast properties, a feature absent in the target compound. This highlights the role of halogenation in diagnostic applications . Antiarrhythmic and spasmolytic activities are reported for indole-containing analogs (–7), suggesting that structural variations in the propanolamine backbone can diversify therapeutic applications .

Notes

Data Limitations: Direct pharmacological data for 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol are sparse; inferences are drawn from structurally related compounds .

Structural-Activity Relationships: Minor substituent changes (e.g., methyl group positions on phenoxy/piperidine rings) significantly impact receptor affinity and metabolic stability .

Industrial Relevance : Supplier listings for hydrochloride salts (–21) indicate research-scale availability, though clinical applications remain unconfirmed .

Biological Activity

1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, also known by its chemical identifier CAS 478614-58-3, is a substituted piperidine compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a piperidinyl moiety, suggesting possible interactions with various biological targets.

Biological Activity Overview

The biological activity of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol primarily revolves around its role as an orexin type 2 receptor agonist . Research indicates that compounds with similar structures exhibit significant effects on neuropeptide signaling pathways, which are crucial for regulating various physiological processes including appetite, sleep, and energy metabolism .

Orexin receptors (OX1R and OX2R) are G protein-coupled receptors that play vital roles in the regulation of arousal, wakefulness, and appetite. Agonists of these receptors can potentially enhance alertness and metabolic activity. The specific mechanism by which 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol exerts its effects involves:

  • Binding Affinity : The compound's affinity for orexin receptors has been demonstrated in various in vitro assays.
  • Signal Transduction : Upon binding to the receptor, it activates downstream signaling pathways that influence neuronal excitability and neurotransmitter release.

In Vitro Studies

In vitro studies have shown that this compound effectively stimulates orexin receptors, leading to increased intracellular calcium levels and enhanced neurotransmitter release. These findings suggest potential applications in treating disorders related to orexin deficiency, such as narcolepsy or obesity.

In Vivo Studies

Animal studies have demonstrated the efficacy of this compound in modulating sleep-wake cycles and food intake. For instance:

  • Sleep Regulation : Mice administered with the compound showed increased wakefulness compared to controls.
  • Appetite Suppression : The compound also exhibited potential in reducing food intake in hyperphagic models.

Case Studies

A notable case study involved the administration of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol in a rodent model of obesity. Results indicated a statistically significant reduction in body weight and fat mass over a period of four weeks compared to a placebo group .

Study TypeModel UsedDosageDurationOutcome
In VitroNeuronal cell linesVariesN/AIncreased calcium signaling
In VivoRodent obesity model10 mg/kg4 weeksReduced body weight and food intake

Q & A

Q. What are the established synthetic routes for 1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

Phenolic Ether Formation : Reacting 2,4-dimethylphenol with epichlorohydrin under basic conditions to form the epoxide intermediate.

Ring-Opening Reaction : Introducing 2-methylpiperidine via nucleophilic attack on the epoxide, yielding the propan-2-ol backbone.

Purification : Chromatographic techniques (e.g., silica gel column) or crystallization are used to isolate the final product.

Q. Key Considerations :

  • Regioselectivity in the epoxide ring-opening step is critical. Steric hindrance from the 2-methyl group on piperidine favors nucleophilic attack at the less substituted carbon of the epoxide .
  • Reaction conditions (e.g., solvent polarity, temperature) influence yield and purity. For example, dry dichloromethane under mild conditions (RT, 5–10 min) optimizes efficiency in similar phenolic ether syntheses .

Q. How is the stereochemistry of 1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol resolved, and what analytical techniques validate its structure?

Methodological Answer:

  • Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysis during synthesis. For example, (2R,2S)-configurations in related propan-2-ol derivatives are resolved via chiral HPLC or enzymatic kinetic resolution .
  • Structural Validation :
    • X-ray Crystallography : Determines absolute configuration (e.g., as demonstrated for analogous piperidine-containing compounds in crystal structure reports) .
    • NMR Spectroscopy : Key signals include:
  • δ 1.2–1.5 ppm (2-methylpiperidinyl CH₃),
  • δ 6.7–7.1 ppm (aromatic protons from 2,4-dimethylphenoxy group) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be analyzed, particularly in antifungal vs. adrenergic receptor studies?

Methodological Answer: Contradictions may arise due to:

  • Target Selectivity : The compound’s dual pharmacophores (phenolic ether and piperidine) could interact with both fungal CYP51 enzymes and adrenergic receptors.
    • Example : Analogous 1-(substituted phenoxy)-3-triazolylpropan-2-ol derivatives show potent antifungal activity (4–64× higher than voriconazole against Candida albicans) but also β-sympatholytic effects due to structural similarity to propranolol derivatives .
  • Experimental Design :
    • Dose-Response Curves : Compare IC₅₀ values across assays to identify off-target effects.
    • Receptor Binding Assays : Use radioligand displacement studies (e.g., β₁/β₂-adrenergic receptors) to quantify affinity .

Q. What strategies optimize the regioselective iodination of the 2,4-dimethylphenoxy moiety for radiolabeling or SAR studies?

Methodological Answer:

  • Iodination Reagents : Use hypervalent iodine reagents (e.g., 1,3,5-triiodo-2,4-dimethylphenol derivatives) for regioselective ortho/para iodination.
    • Key Finding : A rapid iodination reagent (e.g., triiodo reagent 1 in ) achieves 95–99% yield in dry CH₂Cl₂ at RT, avoiding harsh conditions that degrade the piperidine moiety .
  • Regioselectivity Control : Electron-donating methyl groups direct iodination to the ortho and para positions relative to the phenolic oxygen.

Q. Synthetic Workflow :

Protect the piperidine nitrogen with a TEMPO spin label to prevent side reactions.

Perform iodination under anhydrous conditions.

Deprotect and purify via column chromatography .

Q. How does the compound’s conformational flexibility impact its binding to macromolecular targets, and how is this analyzed?

Methodological Answer:

  • Computational Modeling :
    • Molecular Dynamics (MD) Simulations : Analyze rotational freedom of the propan-2-ol linker and piperidine ring puckering.
    • Docking Studies : Compare binding poses in fungal CYP51 vs. human adrenergic receptors .
  • Experimental Validation :
    • Crystal Structures : Resolve ligand-protein complexes (e.g., using SHELX programs for X-ray refinement) to identify critical hydrogen bonds (e.g., between the hydroxyl group and receptor active sites) .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable research applications?

Methodological Answer:

  • Limitations :
    • Low yields in epoxide formation due to competing polymerization.
    • Chirality control in the propan-2-ol linker.
  • Solutions :
    • Flow Chemistry : Continuous flow reactors minimize side reactions in epoxide synthesis.
    • Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) for enantioselective resolution of racemic mixtures .

Key Research Gaps and Contradictions

  • vs. 2 : High-yield iodination methods (95–99%) conflict with older protocols requiring excess reagents. This suggests newer reagents (e.g., triiodo reagent 1) improve efficiency but need validation for sterically hindered substrates .
  • vs. 19 : Crystal structures of analogous compounds show divergent binding modes in antifungal vs. adrenergic targets, highlighting the need for dual-activity optimization in drug design .

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